Emetonium
Description
Emetonium (CAS 5982-52-5), chemically known as this compound iodide, is a quaternary ammonium compound classified as a gastrointestinal agent with antiemetic properties . It functions by inhibiting acetylcholine activity at muscarinic receptors, reducing gastrointestinal motility and secretions. Historically, quaternary ammonium compounds like this compound have been utilized for their antispasmodic and antiemetic effects, particularly in managing nausea and vomiting associated with digestive disorders or chemotherapy. While its precise mechanism aligns with other anticholinergics, this compound distinguishes itself through its iodide counterion, which may influence solubility and bioavailability .
Properties
CAS No. |
19213-48-0 |
|---|---|
Molecular Formula |
C20H28NO+ |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-benzhydryloxyethyl-diethyl-methylazanium |
InChI |
InChI=1S/C20H28NO/c1-4-21(3,5-2)16-17-22-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,20H,4-5,16-17H2,1-3H3/q+1 |
InChI Key |
IHFMXHPNVAVTCJ-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC[N+](C)(CC)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Other CAS No. |
19213-48-0 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-BENZHYDRYLOXYETHYL)DIETHYL-METHYLAMMONIUM typically involves the reaction of benzhydrol with diethylamine and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of (2-BENZHYDRYLOXYETHYL)DIETHYL-METHYLAMMONIUM involves large-scale synthesis using automated reactors. The process includes the purification of the compound through crystallization and filtration to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: (2-BENZHYDRYLOXYETHYL)DIETHYL-METHYLAMMONIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and potassium cyanide are commonly employed.
Major Products Formed:
Oxidation: Formation of benzhydryloxyethyl derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzhydryloxyethyl derivatives.
Scientific Research Applications
(2-BENZHYDRYLOXYETHYL)DIETHYL-METHYLAMMONIUM has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on neurotransmitter modulation and its potential therapeutic applications.
Medicine: Investigated for its use in treating gastrointestinal disorders and other conditions related to neurotransmitter imbalance.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (2-BENZHYDRYLOXYETHYL)DIETHYL-METHYLAMMONIUM involves its interaction with cholinergic receptors in the nervous system. By binding to these receptors, the compound inhibits the action of acetylcholine, leading to a decrease in neurotransmitter activity. This modulation of neurotransmitter activity is responsible for its therapeutic effects .
Comparison with Similar Compounds
Research Findings and Data Analysis
Pharmacokinetic Comparison
| Parameter | This compound Iodide | Hyoscine Butylbromide | Ondansetron |
|---|---|---|---|
| Half-life (hrs) | 4–6 | 2–3 | 3–4 |
| Protein Binding (%) | 60–70 | 10–20 | 70–76 |
| Metabolism | Hepatic | Hepatic | Hepatic |
- This compound : Slower elimination due to iodide’s larger ionic radius, prolonging action in the gut .
- Ondansetron : Rapid absorption and high bioavailability (60–70%) make it preferable for acute nausea .
Clinical Efficacy in Chemotherapy-Induced Nausea
| Compound | Complete Response Rate (%) | Adverse Event Incidence (%) |
|---|---|---|
| This compound Iodide | 45–50 | 25–30 |
| Ondansetron | 70–75 | 15–20 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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